8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
説明
This compound is a synthetic imidazo[2,1-c][1,2,4]triazine derivative featuring a 4-ethoxyphenyl substituent at the 8-position and a carboxamide group linked to a 2-(1H-indol-3-yl)ethyl side chain.
特性
IUPAC Name |
8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-2-33-18-9-7-17(8-10-18)29-13-14-30-23(32)21(27-28-24(29)30)22(31)25-12-11-16-15-26-20-6-4-3-5-19(16)20/h3-10,15,26H,2,11-14H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFACAVFUXIYPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:
Hydrazine Hydrate Reaction: The ester is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.
Cyclization and Functionalization: The acetohydrazide undergoes cyclization and further functionalization to introduce the ethoxyphenyl group and form the tetrahydroimidazo[2,1-c][1,2,4]triazine core.
化学反応の分析
8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Core Flexibility : The imidazotriazine core (target compound and ) offers planar rigidity, favoring enzyme active-site binding, whereas imidazotetrazines () are more hydrolytically unstable but clinically validated in chemotherapy.
- The indole side chain may enable π-π stacking or hydrogen bonding absent in the isopropoxypropyl side chain of .
Key Differences :
- The target compound likely shares AIC-based synthesis with , but its indole-ethyl side chain may require specialized coupling reagents.
- ’s one-pot methodology contrasts with the multi-step approaches for imidazotriazines, impacting scalability.
Physicochemical and Pharmacokinetic Predictions
Table 3: Predicted Properties Based on Substituents
生物活性
The compound 8-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (hereafter referred to as Compound A ) is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.
Synthesis and Structural Characteristics
Compound A is synthesized through a multicomponent reaction involving indole derivatives and imidazo-triazine frameworks. The synthesis typically yields high purity and structural integrity, confirmed by various analytical techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activity of Compound A has been explored primarily in the context of its anticancer properties and other pharmacological effects. The following sections detail its mechanisms of action and specific activities observed in various studies.
Anticancer Activity
Research indicates that Compound A exhibits significant anticancer activity against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The compound enhances caspase-3 activity, a key marker of apoptosis, indicating its potential as an anticancer agent.
Table 1: Anticancer Activity of Compound A
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 5.0 | Microtubule destabilization |
| HeLa (Cervical) | 3.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, Compound A has been evaluated for antimicrobial activity . Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antimicrobial Activity of Compound A
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | Not effective |
The mechanisms underlying the biological activities of Compound A are multifaceted:
- Apoptosis Induction : Through the activation of caspases and modulation of Bcl-2 family proteins.
- Microtubule Destabilization : Similar to known chemotherapeutics like paclitaxel.
- Antibacterial Mechanisms : Possibly through disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
A notable study published in ACS Omega highlighted the effectiveness of similar compounds with imidazo-triazine scaffolds against various cancer types. These compounds demonstrated significant inhibition of microtubule assembly and induced apoptosis in multiple cell lines, reinforcing the potential utility of Compound A in cancer therapy .
Another study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications on the indole moiety significantly affect biological potency, suggesting avenues for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
